
2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 3,5-dimethoxyphenyl group and a methyl group at the 5-position of the imidazole ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole typically involves the condensation of 3,5-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the positions ortho to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer cells, it induces apoptosis through the activation of caspases and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, closely related to mescaline.
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: A powerful antitumor compound with a different core structure.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: A compound with notable antimicrobial and antioxidant properties.
Uniqueness
2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole stands out due to its unique imidazole core structure combined with the 3,5-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C12H14N2O2/c1-8-7-13-12(14-8)9-4-10(15-2)6-11(5-9)16-3/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
AGWZWSHVKHSHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



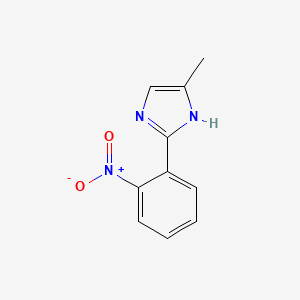
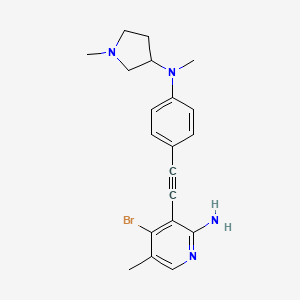
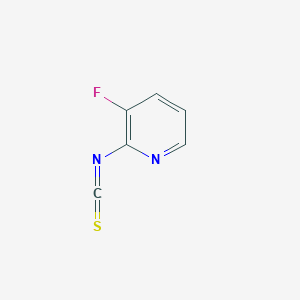
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)
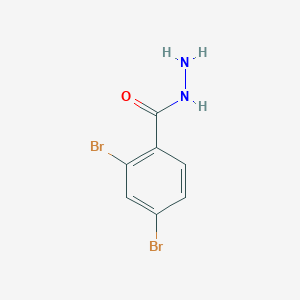
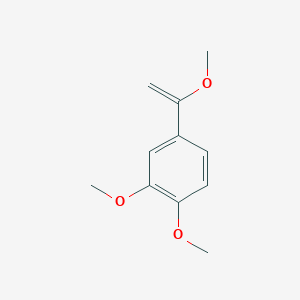
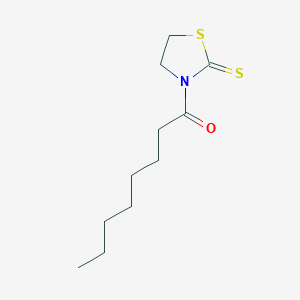
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
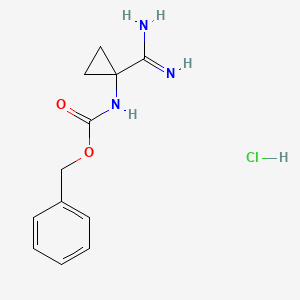
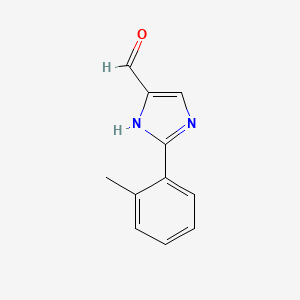
![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
